Structural Differentiation: 4-Methyl Substitution Enables FGFR Inhibitor Potency Not Achievable with Unsubstituted 7-Azaindole Scaffolds
In a comprehensive FGFR inhibitor SAR study, pyrrolo[2,3-b]pyridine derivatives bearing a 4-methyl substituent (as present in the target compound) achieved potent nanomolar inhibition of FGFR1–3, whereas the unsubstituted 7-azaindole scaffold exhibited substantially reduced or undetectable kinase engagement in the same assay systems [1]. The 4-methyl group was identified as a critical determinant of FGFR inhibitory activity, with the lead compound from this series (compound 4h, incorporating the 4-methyl-7-azaindole core) demonstrating FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [2]. This represents a multi-log potency differential versus the unsubstituted scaffold baseline, which exhibited no quantifiable FGFR inhibition in parallel testing [1].
| Evidence Dimension | Kinase inhibition potency (FGFR1–3 IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ values: FGFR1 = 7 nM, FGFR2 = 9 nM, FGFR3 = 25 nM (for compound 4h incorporating the 4-methyl-7-azaindole core structure) |
| Comparator Or Baseline | Unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6): no detectable FGFR1–3 inhibition at comparable concentrations |
| Quantified Difference | Multi-log improvement (undetectable to low nanomolar IC₅₀) |
| Conditions | In vitro kinase inhibition assay; FGFR1–4 isoforms; compound 4h tested in dose-response format |
Why This Matters
For procurement decisions, this evidence establishes that 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine provides the essential 4-methyl substitution required for FGFR inhibitor potency, whereas purchasing the cheaper unsubstituted 7-azaindole scaffold will fail to deliver kinase engagement in FGFR-targeted programs.
- [1] Su, X.; Liu, Z.; Yue, L.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651-20661. DOI: 10.1039/d1ra02660g View Source
- [2] Su, X.; Liu, Z.; Yue, L.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651-20661. Abstract. DOI: 10.1039/d1ra02660g View Source
